N-Demethyldiltiazem is classified as a pharmaceutical compound and is categorized under calcium channel blockers. It is derived from diltiazem through enzymatic processes that involve the removal of a methyl group. The primary sources for its synthesis and analysis include pharmacological studies and chemical synthesis literature.
The synthesis of N-Demethyldiltiazem can be achieved through various methods, predominantly focusing on demethylation processes. One effective method involves using boron tribromide as a demethylating agent, which facilitates the removal of the methyl group from diltiazem to yield N-Demethyldiltiazem.
The molecular structure of N-Demethyldiltiazem can be represented as follows:
N-Demethyldiltiazem participates in various chemical reactions typical for metabolites, including:
The mechanism of action for N-Demethyldiltiazem, similar to that of its parent compound, involves the inhibition of calcium channels. This action leads to:
The pharmacokinetics of N-Demethyldiltiazem are influenced by its formation from diltiazem via cytochrome P450-mediated metabolism .
N-Demethyldiltiazem exhibits several notable physical and chemical properties:
Relevant data on its stability in biological systems indicates that it may degrade or transform under certain physiological conditions .
N-Demethyldiltiazem serves various scientific purposes, particularly in pharmacological research:
N-Desmethyldiltiazem (MA) is the principal pharmacologically active metabolite of the calcium channel blocker diltiazem. It retains significant calcium channel antagonism, contributing substantially to diltiazem’s overall therapeutic effects in hypertension, angina, and arrhythmia management. MA forms through hepatic N-demethylation of diltiazem, mediated predominantly by cytochrome P450 enzymes, and achieves plasma concentrations approximating 30%–50% of the parent drug during chronic therapy [1] [7]. Unlike minor metabolites (e.g., desacetyl-diltiazem/M1), MA exhibits comparable vasodilatory and cardiac depressant activity, accounting for 20%–40% of diltiazem’s pharmacological activity in vivo [1].
Table 1: Key Pharmacological Properties of N-Desmethyldiltiazem (MA)
Property | Value/Characteristic | Experimental System |
---|---|---|
Bioactivity | Calcium channel antagonism | Isolated human myocardium |
Relative Potency | 20%–40% of parent drug activity | In vivo hemodynamic studies |
Plasma Concentration | 0.15 µM (steady-state) | Human pharmacokinetic studies |
Protein Binding | 70%–80% | Equilibrium dialysis |
Metabolic stability studies reveal MA undergoes further biotransformation to secondary metabolites like N,O-didemethyl diltiazem (M2) and hydroxylated derivatives, which exhibit reduced activity [6] [8]. Despite this, MA accumulates sufficiently to exert clinically relevant effects due to its slower elimination compared to diltiazem (half-life: ~7 hours vs. 3–4.5 hours) [7].
MA serves as a critical probe for understanding CYP3A-mediated metabolic interactions due to its dual role as a CYP3A substrate and inhibitor. Its formation from diltiazem is catalyzed primarily by CYP3A4 and CYP3A5 isoforms, with the latter showing 1.5-fold higher catalytic efficiency (kcat/Km) in some populations [3] [5].
Table 2: CYP3A-Mediated Metabolism of Diltiazem and MA
Parameter | CYP3A4 | CYP3A5 | Experimental Context |
---|---|---|---|
Diltiazem → MA Km (µM) | 60–80 | 40–60 | Human liver microsomes [5] |
MA → M2 Km (µM) | 120 | 90 | Recombinant enzyme systems [5] |
Relative Contribution | 70%–80% | 20%–30% | Japanese cohort [5] |
MA further participates in mechanism-based inhibition of CYP3A4. Upon oxidation, it forms nitroso intermediates that complex irreversibly with CYP3A4’s heme moiety, reducing enzyme activity by >80% [3] [4]. This explains the significant (p < 0.05) 62% reduction in intestinal CYP3A activity observed after diltiazem dosing in humans, without corresponding decreases in CYP3A4 protein/mRNA [4]. Consequently, MA amplifies drug-drug interactions (DDIs) between diltiazem and co-administered CYP3A substrates (e.g., simvastatin, midazolam).
MA’s inhibitory potency exceeds diltiazem’s, with a competitive inhibition constant (Ki) of ~2 µM versus diltiazem’s 60 µM [4]. This is pharmacologically significant as intestinal MA concentrations during first-pass metabolism reach levels sufficient to inhibit CYP3A (≥1 µM) [8]. Consequently, MA governs the time-dependent pharmacokinetics of diltiazem and contributes to non-linear exposure in multi-dose regimens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7